Stepronin sodium - 78126-10-0

Stepronin sodium

Catalog Number: EVT-1592996
CAS Number: 78126-10-0
Molecular Formula: C10H10NNaO4S2
Molecular Weight: 295.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Stepronin sodium is a synthetic mucolytic agent primarily used to alleviate respiratory difficulties by dissolving thick mucus in the lungs. It is classified as an organic compound and falls under the category of n-acyl-alpha amino acids, which are characterized by the presence of an acyl group attached to an alpha amino acid. The compound is known for its ability to reduce the viscosity of mucous secretions, which is influenced by the concentrations of mucoproteins and disulfide bonds between these macromolecules and DNA in the respiratory system .

Source and Classification

Stepronin sodium, with the chemical formula C10H11NO4S2C_{10}H_{11}NO_4S_2 and CAS number 78126-10-0, is classified as a small molecule drug. It belongs to several chemical categories, including organic acids and derivatives, carboxylic acids, and amino acids . The compound is recognized for its experimental use in clinical settings, particularly in conditions associated with excessive mucus production.

Synthesis Analysis

Methods and Technical Details

The synthesis of Stepronin sodium involves multiple steps that typically require specific reagents and conditions. The general synthetic route includes:

  1. Preparation of Core Structure: Initial steps focus on constructing the core molecular framework.
  2. Functional Group Introduction: Subsequent reactions introduce functional groups necessary for the compound's activity.
  3. Purification: Techniques such as crystallization or chromatography are employed to purify the final product, ensuring high yield and purity suitable for clinical use.

Industrial production often utilizes optimized reaction conditions involving organic solvents and catalysts to enhance efficiency and scalability .

Molecular Structure Analysis

Structure and Data

The molecular structure of Stepronin sodium can be represented as follows:

  • Chemical Formula: C10H11NO4S2C_{10}H_{11}NO_4S_2
  • Molecular Weight: Average 273.329 g/mol
  • InChI Key: LAKRODSFPQQVBB-UHFFFAOYSA-M
  • SMILES Representation: CC(=O)NC@HC(=O)[S]C(=O)NC@HC(=O)[S]

This structure highlights the presence of sulfur atoms, indicating its thioester nature, which plays a crucial role in its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Stepronin sodium participates in various chemical reactions, including:

  • Oxidation: It can be oxidized to form sulfoxides and sulfones using agents like hydrogen peroxide.
  • Reduction: Reduction processes can convert Stepronin into thiols utilizing reducing agents such as sodium borohydride.
  • Substitution: Nucleophilic substitution reactions may occur where the thioester group is replaced by different nucleophiles under acidic or basic conditions.

These reactions are essential for modifying the compound for various applications or enhancing its therapeutic effects .

Mechanism of Action

The mechanism of action of Stepronin sodium primarily involves its mucolytic properties. By disrupting disulfide bonds in mucoproteins, it reduces mucus viscosity, facilitating easier clearance from the respiratory tract. This action helps alleviate symptoms associated with conditions like chronic obstructive pulmonary disease (COPD) and bronchitis . The compound's interaction with mucous secretions allows for improved airway clearance, making it beneficial for patients with excessive mucus production.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and various organic solvents.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts with oxidizing agents and can undergo hydrolysis under certain conditions.

These properties make Stepronin sodium suitable for pharmaceutical formulations aimed at respiratory therapies .

Applications

Stepronin sodium is primarily utilized in medical settings as a mucolytic agent. Its applications include:

  • Respiratory Therapy: Used in treating chronic respiratory diseases characterized by thick mucus production.
  • Clinical Research: Investigated for potential benefits in various pulmonary conditions due to its ability to modify mucus properties.
  • Diagnostic Tools: Incorporated into devices that assess respiratory function by improving sample quality through mucus dissolution .
Introduction to Stepronin Sodium as a Therapeutic Agent

Historical Development of Mucolytic Agents in Respiratory Pharmacology

The evolution of mucolytic therapy represents a critical advancement in managing respiratory diseases characterized by pathological mucus hypersecretion. Early mucoactive agents emerged from empirical observations of natural substances and simple chemical compounds. Iodide-based expectorants like potassium iodide and terpene derivatives such as sobrerol were among the first utilized, aiming to increase mucus water content or stimulate expulsion through airway irritation. However, their mechanisms remained poorly defined, and clinical efficacy was often inconsistent, with effects potentially attributable more to increased secretion volume than true viscosity reduction [4] [10].

The mid-20th century witnessed a paradigm shift with the development of sulfhydryl-containing mucolytics like N-acetylcysteine (NAC), which directly targeted the biochemical architecture of mucus. NAC's mechanism involves cleaving disulfide bonds within mucin glycoproteins—the primary macromolecules conferring viscosity to respiratory mucus. This action depolymerizes the mucin network, reducing gel strength and viscoelasticity. Despite NAC's groundbreaking introduction, limitations persisted, including bronchial irritation upon inhalation, poor oral bioavailability (~10%), and reliance on the oxidative environment for activity, which could be suboptimal in certain disease states [7] [10].

Further innovation led to peptide-based mucolytics like dornase alfa (recombinant human DNase), specifically addressing the DNA-rich, neutrophil-derived extracellular traps prevalent in cystic fibrosis (CF) sputum. While transformative for CF management, dornase alfa showed minimal efficacy in non-CF conditions like chronic bronchitis, where mucus hyperviscosity stems primarily from mucin polymers rather than DNA [7] [10]. Concurrently, mucoregulatory agents such as macrolide antibiotics (e.g., azithromycin) demonstrated unexpected benefits in reducing mucus hypersecretion in diffuse panbronchiolitis and CF, primarily through anti-inflammatory effects and suppression of mucin gene expression rather than direct mucolysis [10].

Table 1: Evolution of Major Mucolytic Agent Classes with Mechanisms and Limitations

EraClass/RepresentativesPrimary MechanismKey Limitations
Pre-1960sIodides (KI), Terpenes (Sobrerol, Myrtol)Stimulation of serous fluid secretion; undefined mucolysisInconsistent efficacy; reflex mucus hypersecretion
1960s-1980sSulfhydryl Agents (NAC, Carbocisteine, Erdosteine)Disulfide bond reduction in mucinsBronchial irritation (inhaled); low oral bioavailability; variable clinical outcomes
1990s-PresentPeptide Enzymes (Dornase alfa), Macrolides (Azithromycin)DNA hydrolysis; anti-inflammatory/mucin gene suppressionNarrow spectrum (CF only for dornase); non-mucolytic mechanisms

This progression highlighted an unmet need: orally bioavailable agents capable of directly modulating mucin secretion and ion transport without provoking reflex hypersecretion or significant side effects. The stage was set for novel compounds targeting mucus hypersecretion through dual pathways, leading to the investigation of stepronin sodium [7] [10].

Stepronin Sodium: Classification Within N-Acyl-Alpha Amino Acid Derivatives

Stepronin sodium (Chemical formula: C~10~H~10~NNaO~4~S~2~; Molecular weight: 295.31 g/mol) belongs to the class of organic compounds known as N-acyl-alpha amino acids. These molecules are characterized by an alpha-amino acid backbone where the terminal nitrogen atom bears an acyl group, creating a distinct amphipathic structure. Stepronin's core scaffold consists of 2-[(2-thienylcarbonyl)sulfanyl]propanoyl group linked to glycine, forming the N-acyl-alpha amino acid architecture. This molecular arrangement confers both hydrophilic (carboxylate, amide) and hydrophobic (thiophene ring, alkyl chain) domains essential for biological activity and membrane interactions [1] [3] [6].

The chemical structure of stepronin sodium features three critical moieties:

  • A thiophene-2-carbonylthio group, providing a thioester linkage crucial for its reactivity and mucolytic potential.
  • A propionyl spacer linking the thioester to the glycine moiety, contributing to molecular flexibility.
  • A terminal carboxymethyl group (as the sodium salt) enhancing water solubility for oral or inhaled administration [1] [3] [6].

Within the N-acyl-alpha amino acid subclass, stepronin is classified under thioester derivatives, distinguishing it from classical mucolytics like NAC. Its structure aligns with prodrug characteristics; the thioester bond is susceptible to enzymatic hydrolysis in vivo, potentially releasing active metabolites like thenoic acid (TA), which contribute to its pharmacological effects. The sodium salt formulation optimizes physicochemical properties, including solubility (0.21 mg/mL in water at 20°C) and stability, facilitating its development as an oral or inhaled therapeutic agent [1] [3] [8].

Table 2: Structural and Physicochemical Properties of Stepronin Sodium

PropertyValue/DescriptionBiological Significance
Chemical ClassificationN-acyl-alpha amino acid; Thioester derivativeTarget specificity for mucosal interfaces
Molecular FormulaC~10~H~10~NNaO~4~S~2~Balanced hydrophilicity/lipophilicity
Bioisosteric FeaturesThioester (vs. NAC's thiol); Thiophene (heterocyclic)Metabolic stability; Membrane permeability
Solubility ProfileWater-soluble (salt form); LogP: ~1.27Suitable for oral and pulmonary delivery
Key Functional GroupsThiophene carbonylthio; Carboxymethylate; PropanoylMultimodal interactions with biological targets

Stepronin sodium's structural analogs include tiopronin (N-(2-mercaptopropionyl)glycine), a thiol-based mucolytic/antioxidant. However, stepronin replaces tiopronin's sulfhydryl (-SH) group with a thioester (-SCO-) linkage. This modification alters its redox behavior and metabolic pathway, potentially reducing direct reactivity with extracellular mucins while enabling different intracellular actions. The thiophene heterocycle offers bioisosteric advantages over phenyl rings, potentially enhancing target affinity and metabolic stability [1] [6] [9].

Rationale for Stepronin Sodium’s Emergence in Mucoactive Drug Research

The development of stepronin sodium addressed key pharmacological limitations observed in earlier mucolytics: the inability to simultaneously suppress pathological mucus hypersecretion at its source and modify mucus rheology. Research revealed stepronin's dual inhibitory action on airway fluid and mucin secretion, distinguishing it from classical mucolytics that primarily degrade existing mucus. In vitro studies using canine tracheal epithelium and feline tracheal glands demonstrated that stepronin and its active metabolite, thenoic acid (TA), significantly suppressed chloride ion (Cl-) secretion induced by β-adrenergic stimulation (isoproterenol) without altering baseline bioelectric parameters. This effect occurred independently of the epithelial sodium channel (ENaC), as evidenced by insensitivity to amiloride, suggesting a novel mechanism for reducing airway surface liquid volume [2] [8].

Simultaneously, stepronin directly inhibited mucus glycoprotein secretion from submucosal glands. In stimulated feline tracheal glands, stepronin and TA significantly reduced the release of trichloroacetic acid-precipitable [³H]-glycoconjugates—a marker for mucins. This inhibition occurred under both basal conditions and when glands were stimulated by cholinergic agonists (methacholine), indicating an effect on regulated exocytosis pathways. The cellular-level mechanism involves modulation of intracellular signaling cascades controlling Cl- channel activation and mucin granule release, though the precise molecular targets (e.g., CFTR, calcium-activated chloride channels, or secretory machinery components) remain under investigation [2] [8].

This dual activity—reducing ion-driven fluid secretion and suppressing mucin release—addresses two pathological drivers of mucus plugging: 1) Excessive hydration can overwhelm mucociliary clearance, and 2) Mucin hyperconcentration increases viscosity. By contrast, NAC primarily disrupts existing mucin polymers but may not prevent ongoing hypersecretion. Stepronin's actions converge to decrease the solid content and viscoelasticity of airway mucus, facilitating clearance [2] [8] [10].

The pharmacodynamic profile of stepronin sodium suggests particular utility in hypersecretory states like chronic bronchitis, bronchiectasis, and asthma exacerbations, where both glandular hypersecretion and ion transport abnormalities contribute to mucus accumulation. Its emergence reflects a strategic shift in mucoactive drug research: from reactive mucus disruption (mucolysis) toward integrated modulation of secretory processes and mucus composition [2] [7] [10].

Properties

CAS Number

78126-10-0

Product Name

Stepronin sodium

IUPAC Name

sodium;2-[2-(thiophene-2-carbonylsulfanyl)propanoylamino]acetate

Molecular Formula

C10H10NNaO4S2

Molecular Weight

295.3 g/mol

InChI

InChI=1S/C10H11NO4S2.Na/c1-6(9(14)11-5-8(12)13)17-10(15)7-3-2-4-16-7;/h2-4,6H,5H2,1H3,(H,11,14)(H,12,13);/q;+1/p-1

InChI Key

LAKRODSFPQQVBB-UHFFFAOYSA-M

SMILES

CC(C(=O)NCC(=O)[O-])SC(=O)C1=CC=CS1.[Na+]

Synonyms

2-(alpha-thenoylthio)propionylglycine
2-(alpha-theonyl)thiopropionylglycine
Broncoplus
prostenoglycine
stepronin
stepronin monosodium salt
stepronine lysine salt
Tiase
TS 5010680
TS-5010680
TTPG

Canonical SMILES

CC(C(=O)NCC(=O)[O-])SC(=O)C1=CC=CS1.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.